
3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one is a heterocyclic compound that contains a pyridine ring substituted with an amino group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino group and the thiophene ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or ligand to study biological systems. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopyridine: A simpler analog with only an amino group attached to the pyridine ring.
Thiophene-2-carboxamide: Contains a thiophene ring with a carboxamide group, lacking the pyridine structure.
2-Aminothiophene: A compound with an amino group attached to the thiophene ring.
Uniqueness
3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one is unique due to its combination of a pyridine ring, an amino group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H12N2OS |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
3-amino-1-(2-thiophen-3-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C11H12N2OS/c12-10-2-1-5-13(11(10)14)6-3-9-4-7-15-8-9/h1-2,4-5,7-8H,3,6,12H2 |
Clé InChI |
GREXJVZNDMXJHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)C(=C1)N)CCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine](/img/structure/B13534042.png)
![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)

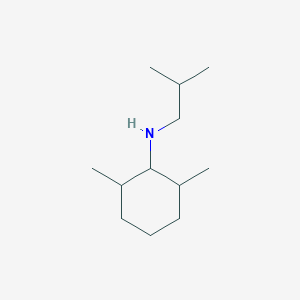
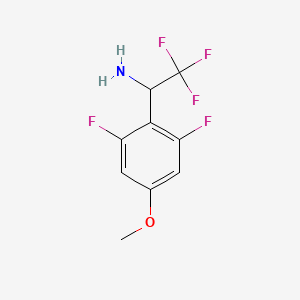
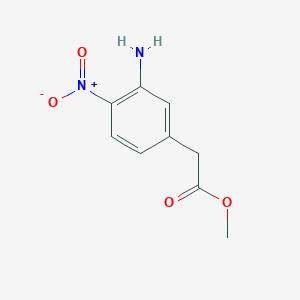
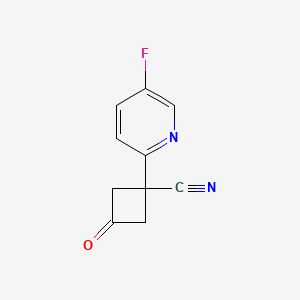
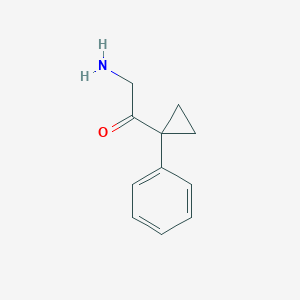

![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
![2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13534090.png)
